1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a phenyl group attached to the triazole ring
Mechanism of Action
Target of Action
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a complex heterocyclic compoundTriazolopyridine derivatives, which are structurally similar to this compound, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazolopyridines can bind to biological systems due to their structural similarity with dna bases such as adenine and guanine . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds containing a triazolopyridine ring have been found in structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . This suggests that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of triazolopyridine derivatives contribute positively to the compounds they are incorporated into . These properties could potentially impact the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with triazolopyridine derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the effectiveness of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine has been found to interact with a variety of enzymes and receptors
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully elucidate its mechanism of action.
Preparation Methods
The synthesis of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-amino-1,2,3-triazoles with cyanoacetamides, followed by cyclization to form the triazolopyridine core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while reduction can yield hydrogenated derivatives.
Scientific Research Applications
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused ring system and exhibits similar biological activities, including anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused ring system, known for its CDK2 inhibitory activity.
1,2,4-Triazole derivatives: These compounds share the triazole ring and are known for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-phenyltriazolo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELYOBDSJCMAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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